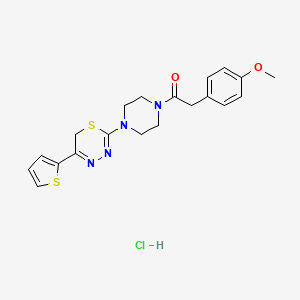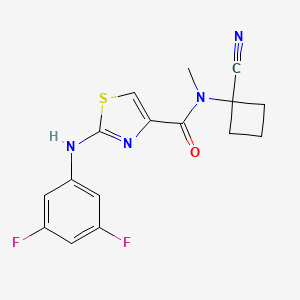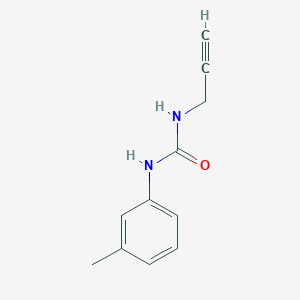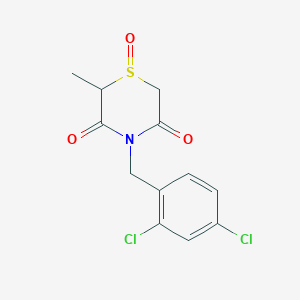
2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes in cancer cells that are responsible for their growth and proliferation.
Mecanismo De Acción
2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide works by selectively inhibiting the activity of specific enzymes in cancer cells, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). BTK and ITK are key enzymes involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting the activity of these enzymes, 2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide can block the growth and proliferation of cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and enhance the anti-tumor immune response. 2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low clearance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide has several advantages for lab experiments, including its high potency and selectivity, and its ability to target specific enzymes in cancer cells. However, there are also limitations to its use in lab experiments, including its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide. One area of research is the development of combination therapies that include 2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide, to enhance its anti-tumor activity and overcome resistance to therapy. Another area of research is the identification of biomarkers that can predict response to 2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide, to help guide treatment decisions. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide in a wider range of cancer types and patient populations.
In conclusion, 2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its selective inhibition of specific enzymes in cancer cells makes it a promising therapeutic option for patients with relapsed or refractory disease. Further research is needed to fully understand its mechanism of action, identify biomarkers of response, and develop combination therapies to enhance its anti-tumor activity.
Métodos De Síntesis
The synthesis of 2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide involves several steps, including the reaction of 2-chloro-4-nitrobenzoic acid with 3-aminopropylsulfonamide, followed by reduction of the resulting nitro compound using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-(m-tolyl)piperazine to form the final product, 2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide. The synthesis process has been optimized to yield high purity and high yield of 2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, 2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide has been shown to selectively inhibit the activity of specific enzymes in cancer cells, leading to the inhibition of cancer cell growth and proliferation. In clinical trials, 2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide has shown promising results in patients with relapsed or refractory lymphoma and leukemia, with manageable side effects.
Propiedades
IUPAC Name |
2-chloro-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c1-17-6-4-7-18(16-17)24-11-13-25(14-12-24)29(27,28)15-5-10-23-21(26)19-8-2-3-9-20(19)22/h2-4,6-9,16H,5,10-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJSGKRKNTVDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2537000.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2537002.png)
![(E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2537005.png)


![4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2537009.png)

![2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2537011.png)
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2537015.png)

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2537018.png)
![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2537020.png)

